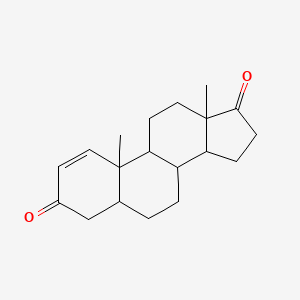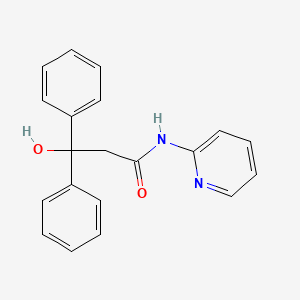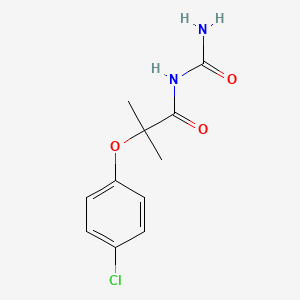![molecular formula C10H19NO2 B14010787 N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.27 g/mol It is known for its unique structure, which includes a butoxy group and a dimethylcyclobutylidene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-butoxy-1,1-dimethylcyclobutane with hydroxylamine . The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions: N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.
相似化合物的比较
N-hydroxyphthalimide: Known for its use in oxidation reactions.
N-hydroxybenzimidazole: Utilized in direct C-H functionalization reactions.
Acetohydroxamic acid: Used as an antagonist of bacterial urease.
Uniqueness: N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine is unique due to its specific structural features, including the butoxy and dimethylcyclobutylidene moieties
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
(NZ)-N-(3-butoxy-2,2-dimethylcyclobutylidene)hydroxylamine |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-13-9-7-8(11-12)10(9,2)3/h9,12H,4-7H2,1-3H3/b11-8- |
InChI 键 |
MAIGULQPOJMALR-FLIBITNWSA-N |
手性 SMILES |
CCCCOC1C/C(=N/O)/C1(C)C |
规范 SMILES |
CCCCOC1CC(=NO)C1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
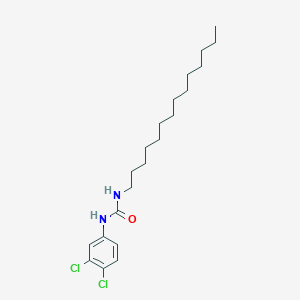
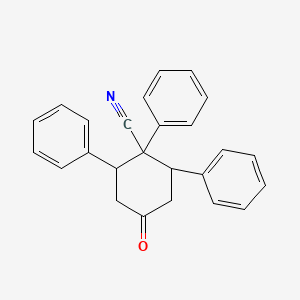

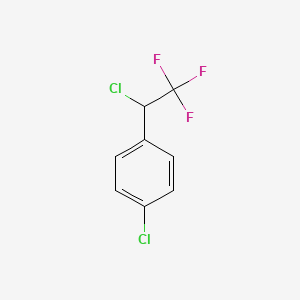
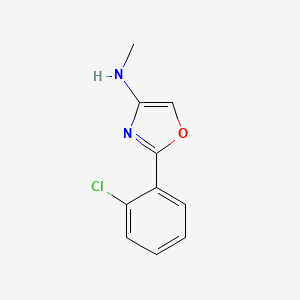
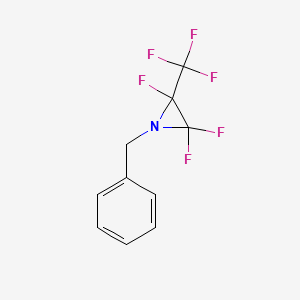
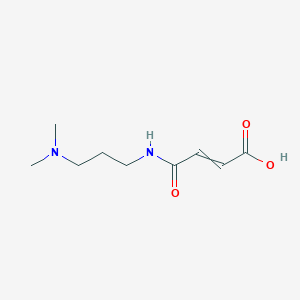
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)

